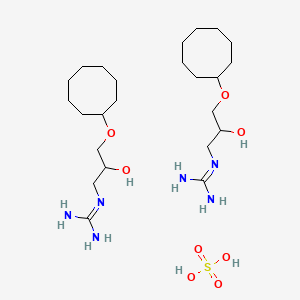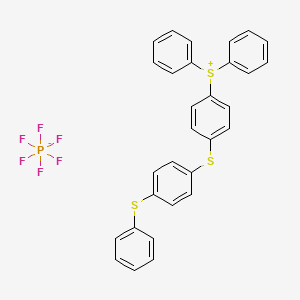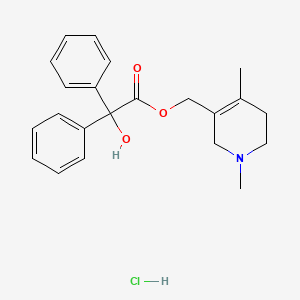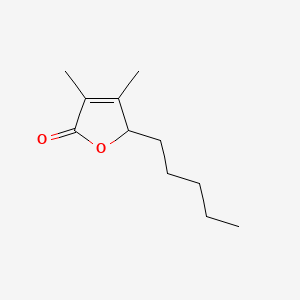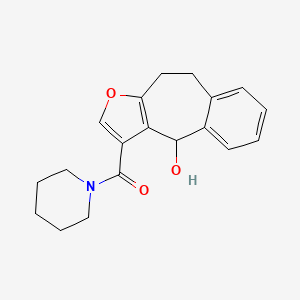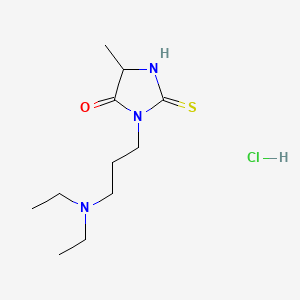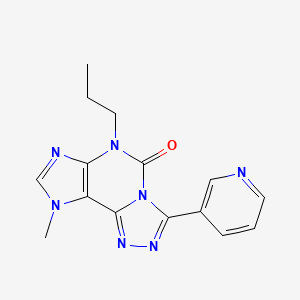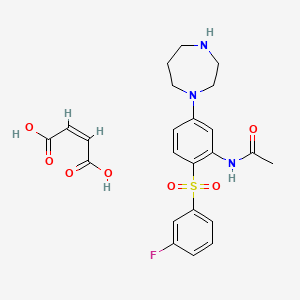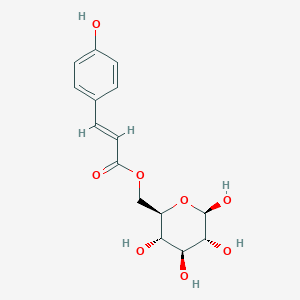
6-O-(trans-4-coumaroyl)-beta-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-(trans-4-coumaroyl)-beta-D-glucopyranose is a naturally occurring compound found in various plants. It is a type of glycoside, where a coumaroyl group is attached to the glucose molecule. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(trans-4-coumaroyl)-beta-D-glucopyranose typically involves the esterification of glucose with trans-4-coumaric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation. Specific strains of bacteria or fungi are used to produce the compound in large quantities. The fermentation broth is then processed to extract and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-O-(trans-4-coumaroyl)-beta-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the coumaroyl group to its corresponding alcohol.
Substitution: The hydroxyl groups on the glucose moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives of the coumaroyl group.
Substitution: Various substituted glucopyranose derivatives.
Applications De Recherche Scientifique
6-O-(trans-4-coumaroyl)-beta-D-glucopyranose has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of natural preservatives and cosmetic ingredients
Mécanisme D'action
The biological effects of 6-O-(trans-4-coumaroyl)-beta-D-glucopyranose are primarily attributed to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. Molecular targets include enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Myricetin 3-O-[(6-O-trans-4-coumaroyl-beta-D-glucosyl)-(1->2)-alpha-L-rhamnoside]
- Cyanidin-3-O-(6”-O-malonyl-2”-O-glucuronyl) glucoside
- Betanidin-6-O-(6′-O-trans-4-coumaroyl)-glucoside .
Uniqueness
6-O-(trans-4-coumaroyl)-beta-D-glucopyranose is unique due to its specific glycosidic linkage and the presence of the trans-4-coumaroyl group.
Propriétés
Numéro CAS |
912279-96-0 |
|---|---|
Formule moléculaire |
C15H18O8 |
Poids moléculaire |
326.30 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O8/c16-9-4-1-8(2-5-9)3-6-11(17)22-7-10-12(18)13(19)14(20)15(21)23-10/h1-6,10,12-16,18-21H,7H2/b6-3+/t10-,12-,13+,14-,15-/m1/s1 |
Clé InChI |
GKUSDFCBGXFHIL-FDGSXQGBSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)
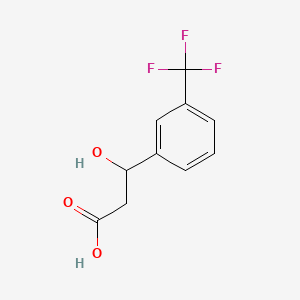
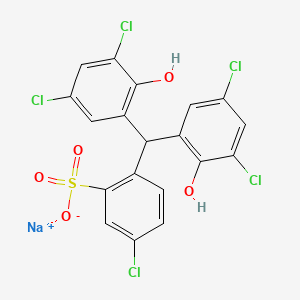
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
